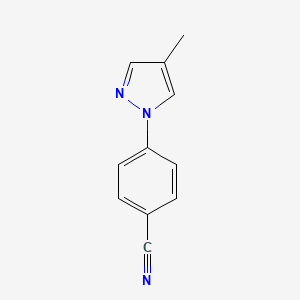

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

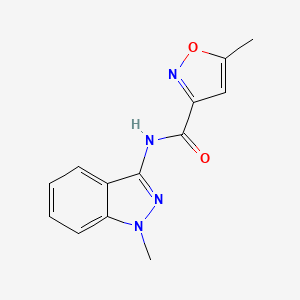

“4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” consists of a pyrazole ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 .Scientific Research Applications

Organic Synthesis and Ligand Design

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile: serves as a valuable building block in organic synthesis. Researchers have exploited its reactivity to create more complex molecules. Additionally, it acts as a ligand, forming coordination complexes with transition metals. These complexes find applications in catalysis and medicinal chemistry .

Antiparasitic Activity

The sulfonamide functionality in 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile has demonstrated antiparasitic properties. Specifically, compounds containing this moiety have shown promise against Leishmania parasites . Further studies could explore its potential as an antileishmanial drug.

Antibacterial and Antiviral Activities

Sulfonamides, including those related to our compound, exhibit antibacterial properties. Additionally, they have been investigated for their anti-HIV activity . While more research is needed, this suggests that 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile derivatives might have broader applications in infectious disease treatment.

Crystallography and Polymorphism

Researchers have characterized the crystal structure of 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile . Interestingly, it exists in two distinct polymorphs. Understanding these crystal forms aids in designing materials with specific properties, such as solubility and stability .

C–F Activation Strategies

The compound’s synthesis involves C–F activation, a powerful synthetic method. Investigating this activation pathway provides insights into new synthetic routes and reactivity patterns .

Chemotherapeutic Potential

While not directly studied for cancer treatment, ligands related to 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile have been explored as chemotherapeutics. For instance, [TpmMn(CO)3]PF6, a related complex, was investigated for colon cancer treatment .

Future Directions

The future directions in the study of “4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds, such as 4-(1h-pyrazol-1-yl)benzenesulfonamide derivatives, have shown activity against leishmania species . These parasites are responsible for leishmaniasis, a neglected tropical disease .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in the parasitic cells

Biochemical Pathways

Related compounds have been shown to affect the survival and proliferation of leishmania species . The downstream effects of these interactions could potentially include disruption of essential biological processes within the parasite, leading to its death .

Result of Action

Similar compounds have shown antileishmanial activity, suggesting that they may induce cell death in leishmania species .

properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNOHDUJNAVWFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)

![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)